molecular formula C15H18N2O3 B13673601 tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate

tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate

Cat. No.: B13673601
M. Wt: 274.31 g/mol
InChI Key: NSVLOJBAKVNWCZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate is an organic compound with the molecular formula C15H18N2O3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate typically involves the reaction of m-tolylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate
  • tert-Butyl (3-pyridinyl-1,2,4-oxadiazol-5-yl)methylcarbamate
  • tert-Butyl (3-isopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate

Uniqueness

tert-Butyl (5-(m-tolyl)oxazol-2-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-[5-(3-methylphenyl)-1,3-oxazol-2-yl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-10-6-5-7-11(8-10)12-9-16-13(19-12)17-14(18)20-15(2,3)4/h5-9H,1-4H3,(H,16,17,18)

InChI Key

NSVLOJBAKVNWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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